N-benzyl-2-hydroxyethane-1-sulfonamide
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Overview
Description
N-benzyl-2-hydroxyethane-1-sulfonamide: is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative characterized by the presence of a benzyl group attached to a hydroxyethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide typically involves the reaction of benzylamine with 2-hydroxyethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2NH2+ClSO2CH2CH2OH→C6H5CH2NHSO2CH2CH2OH+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-hydroxyethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of N-benzyl-2-sulfoethane-1-sulfonamide.
Reduction: Formation of N-benzyl-2-aminoethane-1-sulfonamide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-hydroxyethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxyethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-2-hydroxyethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
- N-benzyl-2-aminoethane-1-sulfonamide
- N-benzyl-2-sulfoethane-1-sulfonamide
- N-phenyl-2-hydroxyethane-1-sulfonamide
Uniqueness
The presence of both a benzyl group and a hydroxyethane sulfonamide moiety in this compound imparts unique chemical properties, such as enhanced solubility and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-hydroxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-6-7-14(12,13)10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJCGWPSPCNZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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